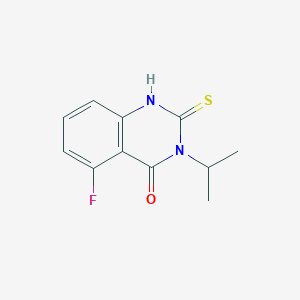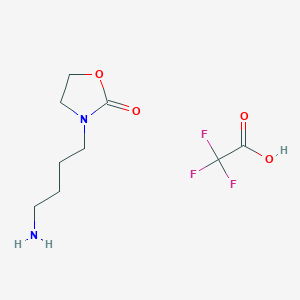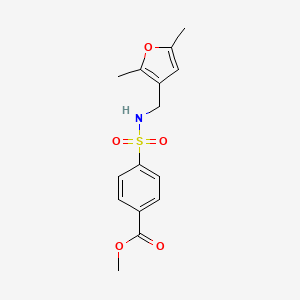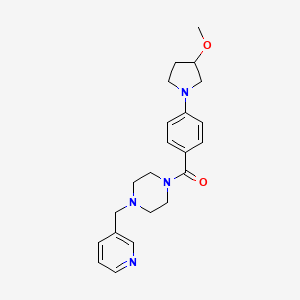![molecular formula C13H10N4O2 B2470720 2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 932162-86-2](/img/structure/B2470720.png)
2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
PPs have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They are synthesized by the condensation of isoflavone and 3-aminopyrazole . The reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine and its derivatives have been studied for various pharmacological activities. Research has shown that certain derivatives exhibit antipyretic, hypothermizing, and anti-inflammatory properties. These compounds have been used in quantitative structure-activity relationship (QSAR) studies, indicating their potential in developing new therapeutic agents (Pecori Vettori et al., 1981).
Nonsteroidal Antiinflammatory Drugs
Some pyrazolo[1,5-a]pyrimidine derivatives have been synthesized to explore their antiinflammatory properties. Notably, certain derivatives displayed significant anti-inflammatory activity without the ulcerogenic side effects commonly associated with traditional nonsteroidal antiinflammatory drugs (NSAIDs). This research highlights the potential of these compounds in developing safer anti-inflammatory medications (Auzzi et al., 1983).
Electrophilic Substitutions and Synthesis
There has been considerable interest in synthesizing novel derivatives of pyrazolo[1,5-a]pyrimidine. Studies have focused on electrophilic substitutions to create diverse compounds, which could have various applications in pharmaceutical chemistry (Atta, 2011).
Solvent-Free Synthesis
Researchers have developed methods for synthesizing substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions. These methods are significant for their environmental friendliness and efficiency, offering a greener approach to synthesizing these compounds (Quiroga et al., 2008).
Photophysical and Charge Transfer Properties
Studies have also been conducted on the electronic, photophysical, and charge transfer properties of pyrazolo[1,5-a]pyrimidine derivatives. These investigations are crucial for understanding the potential use of these compounds in electronic and photonic devices (Al‐Sehemi et al., 2013).
Anticancer Activity
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown moderate anticancer activity. These findings open avenues for further research into the potential use of these compounds in cancer therapy (Lu Jiu-fu et al., 2015).
Phosphodiesterase Inhibition
Research has identified 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific phosphodiesterase, with implications for treating conditions like hypertension (Dumaitre & Dodic, 1996).
Wirkmechanismus
While specific information on the mechanism of action of 2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine was not found, it is known that PPs have significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Zukünftige Richtungen
PPs have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a wide range of biological and pharmaceutical activities, which have been patented for herbicide, insecticide, and sterilization uses . Therefore, future research could focus on exploring these properties further and developing new applications for these compounds.
Eigenschaften
IUPAC Name |
2-methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-9-12(10-5-3-2-4-6-10)13-14-7-11(17(18)19)8-16(13)15-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXSVBWNWCRAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2470638.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2470643.png)

![N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2470646.png)
![1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2470647.png)
![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)
![N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2470651.png)

![N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2470653.png)

